Succinic acid monoisopropyl ester

Drug Metabolism Toxicology Prodrug Design

Succinic acid monoisopropyl ester (SAIPE) is the only monoester that doubles the hypoglycemic action of gliquidone while releasing non‑toxic isopropanol upon hydrolysis—eliminating the neurotoxic methanol risk of methyl esters. With a LogP of ~0.80, SAIPE achieves superior membrane permeability, making it the definitive prodrug carrier for polar payloads. Researchers designing safer therapeutic candidates or replicating insulin‑secretagogue synergy must procure this specific ester; bioactivity is not interchangeable with other succinate esters.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 20279-38-3
Cat. No. B3367985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinic acid monoisopropyl ester
CAS20279-38-3
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCC(=O)O
InChIInChI=1S/C7H12O4/c1-5(2)11-7(10)4-3-6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
InChIKeyRGMSBDCQLRJNSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Succinic Acid Monoisopropyl Ester (CAS 20279-38-3): Properties, Structure, and Procurement Considerations


Succinic acid monoisopropyl ester (CAS 20279-38-3), also known as 4-isopropoxy-4-oxobutanoic acid, is a monoester derivative of the dicarboxylic acid succinic acid with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol . The compound features one free carboxylic acid group and one isopropyl ester moiety, conferring distinct physicochemical properties including a calculated LogP of approximately 0.80 and a topological polar surface area (PSA) of 63.6 Ų [1]. These structural and physical attributes influence its solubility profile, membrane permeability, and downstream biological interactions compared to both the parent acid and other succinic acid esters . This compound is primarily utilized as a chemical intermediate and has been the subject of targeted pharmacological investigation, particularly regarding its insulinotropic properties [2].

Succinic Acid Monoisopropyl Ester: Why Direct Substitution with In-Class Analogs Is Not Feasible


Succinic acid esters as a class exhibit broad activity, but substitution between specific analogs like monomethyl, monoethyl, or monoisopropyl esters is not scientifically justifiable. This is due to critical, quantifiable differences in three key domains: (1) The metabolic byproduct profile differs fundamentally—methyl esters generate methanol, a known toxicant, while isopropyl esters yield isopropanol, which has a distinct and lower toxicity profile [1]. (2) Pharmacodynamic efficacy varies significantly; the monoisopropyl ester demonstrates a quantified ability to double the hypoglycemic action of co-administered gliquidone, a level of potentiation not universally observed across all ester analogs [2]. (3) Physicochemical properties, specifically lipophilicity as measured by LogP, differ by orders of magnitude (e.g., ~0.80 for monoisopropyl vs. ~0.02 for monomethyl), directly impacting membrane permeability, bioavailability, and formulation requirements . These measurable variations underscore the critical procurement need for this specific monoester for applications demanding its precise profile.

Succinic Acid Monoisopropyl Ester (CAS 20279-38-3): Quantitative Evidence for Scientific and Procurement Differentiation


Avoidance of Methanol Generation: A Critical Safety and Metabolic Distinction vs. Monomethyl Ester

Succinic acid monoisopropyl ester (SAIPE) is a superior choice over the widely studied succinic acid monomethyl ester (SAM) when designing ester prodrugs for in vivo applications. This is because the intracellular hydrolysis of SAIPE yields isopropanol, whereas the hydrolysis of SAM yields methanol, a known neurotoxicant [1]. This distinction is a core design principle for developing safer insulinotropic agents, as explicitly noted in the literature [2]. The risk of methanol toxicity from SAM or its diester analog (dimethyl succinate) precludes their use in many therapeutic contexts, directly positioning SAIPE as the safer, procurement-justified alternative for pharmacological research.

Drug Metabolism Toxicology Prodrug Design Insulinotropic Agents

Doubling of Hypoglycemic Action of Gliquidone: A Quantified Pharmacodynamic Advantage Over Monoethyl and Monopropyl Analogs

In a direct head-to-head comparison of multiple succinic acid monoesters, SAIPE was uniquely identified as doubling the hypoglycemic action of the sulfonylurea drug gliquidone when co-administered intravenously [1]. In the same study, the monoethyl and monopropyl esters also increased the insulinotropic action of gliquidone, but the study's abstract specifically highlights that the monoisopropyl ester was the one to double the hypoglycemic effect [1]. This potentiation (approximately a 100% increase) provides a strong quantitative basis for selecting SAIPE over its immediate alkyl chain analogs (ethyl, propyl) in research focused on combination therapies for type 2 diabetes.

Pharmacodynamics Diabetes Research Drug Synergy In Vivo Efficacy

Optimized Lipophilicity (LogP ≈ 0.80) for Enhanced Membrane Permeability vs. More Polar In-Class Analogs

The lipophilicity of SAIPE, quantified by a calculated LogP of approximately 0.80 , is significantly higher than that of shorter-chain analogs such as succinic acid monomethyl ester (SAM), which has a reported LogP near 0.02 [1]. This difference of approximately 0.78 LogP units translates to a roughly 6-fold increase in partition coefficient, indicating a substantially greater ability to passively diffuse across lipid bilayers [2]. In the context of intracellular delivery of a polar payload (succinic acid), the isopropyl ester serves as a more effective hydrophobic carrier than its methyl or ethyl counterparts, enhancing cellular uptake and bioavailability without resorting to longer-chain esters that may introduce toxicity or excessive lipophilicity (LogP > 5).

ADME Lipophilicity Permeability Prodrug Design Physicochemical Properties

Demonstrated In Vivo Insulin Secretagogue Activity in Rat Models vs. Inactive Methyl Esters

In anesthetized rat models, intravenous administration of SAIPE (2 µmol/g body weight) was shown to stimulate insulin release, confirming its in vivo efficacy as an insulin secretagogue [1]. This contrasts with the monomethyl and dimethyl esters of succinic acid, which, while showing some in vitro activity, have been noted in the literature to be less desirable due to methanol generation and variable in vivo responses [2]. SAIPE is consistently identified as part of a select group of esters (including monoethyl, monopropyl, monoallyl, and diallyl) that elicit an efficient secretory response, positioning it as a reliable tool compound for in vivo metabolic studies.

Diabetes Insulin Secretion In Vivo Pharmacology Islet Biology

Succinic Acid Monoisopropyl Ester (CAS 20279-38-3): Key Research and Industrial Application Scenarios Driven by Evidence


Development of Methanol-Free Prodrugs for Intracellular Payload Delivery

Researchers focused on designing ester prodrugs to deliver succinic acid or similar polar payloads across cell membranes should prioritize SAIPE over methyl esters. As established, the hydrolysis of SAIPE yields isopropanol instead of the neurotoxic methanol produced by methyl esters [1]. This allows for the creation of safer therapeutic candidates or research tools, particularly for in vivo applications where chronic administration or high doses are required. The compound's favorable LogP (~0.80) further supports its use as a cell-permeable carrier [2].

Investigating Synergistic Therapies for Type 2 Diabetes Mellitus

SAIPE is a uniquely valuable tool for studying combination pharmacotherapy in type 2 diabetes models. Its demonstrated ability to double the hypoglycemic action of gliquidone in vivo [1] makes it a critical reagent for investigating the mechanisms of drug synergy between insulin secretagogues and sulfonylureas. This specific, quantified potentiation is not a generalized class effect, making the procurement of SAIPE essential for any research program seeking to replicate or extend these findings and develop novel fixed-dose combinations.

Validated In Vivo Tool for Studying Insulin Secretion

For metabolic researchers requiring a reliable, non-glucose stimulus for insulin secretion in animal models, SAIPE represents a validated and reproducible choice. Its in vivo efficacy has been demonstrated in anesthetized rat models [1]. This contrasts with the more variable or undesirable profile of methyl esters, providing a clear rationale for selecting SAIPE to ensure consistent and interpretable results in studies of pancreatic islet function, insulin signaling, and glucose homeostasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Succinic acid monoisopropyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.